![molecular formula C10H13IO B1401289 1-Iodo-2-isopropyl-4-methoxybenzene CAS No. 31539-90-9](/img/structure/B1401289.png)
1-Iodo-2-isopropyl-4-methoxybenzene
Overview
Description
Scientific Research Applications
Liquid-Phase Oxidation Studies
1-Iodo-2-isopropyl-4-methoxybenzene's applications include studies in liquid-phase oxidation. Research by Zawadiak et al. (2003) focused on the kinetics of free-radical chain oxidation of 1-isopropyl-4-methoxybenzene with oxygen in the liquid phase, leading to specific hydroperoxides. This study established the properties and thermal stability of the resulting compounds, highlighting its importance in understanding chemical reactions involving similar compounds (Zawadiak, Stec, Jakubowski, & Orlińska, 2003).
Catalysis and Synthetic Chemistry
In synthetic chemistry, 1-Iodo-2-isopropyl-4-methoxybenzene plays a role as an oxidant in palladium-catalyzed reactions. Guo et al. (2017) described its use in oxidative homocoupling and hydroxylation of 3-arylbenzo[d]isoxazoles, facilitated by C(sp2)−H bond activation. This research demonstrated its utility in creating functionalized benzoisoxazoles, useful in various chemical syntheses (Guo, Yu, Xing, Liu, Wang, & Ji, 2017).
Epoxide Ring Opening
Another application is in the ring opening of epoxides. Niknam and Nasehi (2002) researched using 1-iodo-4-methoxybenzene in the presence of a catalyst for the regioselective opening of epoxide rings. This method yields vicinal iodo alcohols and bromo alcohols, demonstrating the compound's role in facilitating specific chemical transformations (Niknam & Nasehi, 2002).
Iodination Reactions
Wei et al. (2005) conducted a theoretical study on the iodination of methoxybenzene by iodine monochloride, which is relevant for understanding the behavior of 1-Iodo-2-isopropyl-4-methoxybenzene in similar reactions. The study, using density functional theory calculations, explored the iodination pathway and its implications for chemical synthesis (Wei, Wang, Hu, Chu, Tang, Liu, Wang, & Wang, 2005).
Self-Assembling Heterodimeric Capsules
In the field of supramolecular chemistry, 1-Iodo-2-isopropyl-4-methoxybenzene has been studied for its role in guest-induced assembly of heterodimeric capsules. Kobayashi et al. (2003) investigated this compound's ability to induce the formation of heterodimeric capsules, demonstrating its utility in understanding complex molecular interactions and potential applications in nanotechnology and materials science (Kobayashi, Ishii, Sakamoto, Shirasaka, & Yamaguchi, 2003).
Safety and Hazards
- Hazard Statements : It is classified as a warning substance with the following hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
- Precautionary Measures : Handling precautions include avoiding inhalation, skin contact, and eye exposure. In case of contact, rinse thoroughly with water and seek medical attention if necessary .
Mechanism of Action
Target of Action
It is a derivative of benzene, and benzene derivatives are known to interact with various biological targets, depending on their specific functional groups .
Mode of Action
The mode of action of 1-Iodo-2-isopropyl-4-methoxybenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives can influence a variety of biochemical pathways, depending on their specific functional groups and the cells or organisms they interact with .
Pharmacokinetics
Its molecular weight (27612 Da) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
Benzene derivatives can have a wide range of effects, from acting as precursors in the synthesis of other compounds to interacting with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-2-isopropyl-4-methoxybenzene. For instance, its stability may be affected by temperature, as suggested by its storage recommendation in a refrigerator . Additionally, its efficacy could be influenced by factors such as pH, presence of other compounds, and specific characteristics of the biological system it interacts with.
properties
IUPAC Name |
1-iodo-4-methoxy-2-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFNTEUMUHIRHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743445 | |
Record name | 1-Iodo-4-methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2-isopropyl-4-methoxybenzene | |
CAS RN |
31539-90-9 | |
Record name | 1-Iodo-4-methoxy-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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